molecular formula C15H17N3O B12443588 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one

Cat. No.: B12443588
M. Wt: 255.31 g/mol
InChI Key: MROMJWNQYYNRBI-UHFFFAOYSA-N
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Description

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that includes a cyclohexyl group, which may contribute to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-cyclohexylbenzophenone with an appropriate amine under acidic conditions to form the benzodiazepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of microreactors and automated systems to control reaction parameters precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 undergoes nucleophilic substitution, enabling derivatization for enhanced pharmacological activity or structural diversification.

Key Examples:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in anhydrous DMF under basic conditions (NaH) to yield N-alkylated derivatives .

  • Acylation: Acetyl chloride in pyridine selectively acylates the amino group, forming N-acetyl derivatives with retained cyclohexyl and lactam functionality.

Table 1: Representative Substitution Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideDMF, NaH, 0–5°C, 4 hN-Methyl-3-amino derivative78
Acetyl chloridePyridine, RT, 12 hN-Acetyl-3-amino derivative85

Cyclization and Ring Expansion

The lactam ring participates in cyclization reactions to form polycyclic systems.

Example Pathway:

  • Reaction with 2-azidobenzaldehyde in ethanol under reflux forms quinazolinotriazolobenzodiazepine via a Schiff base intermediate, followed by intramolecular azide-alkyne cycloaddition .

Mechanistic Insight:

  • The amino group initiates nucleophilic attack on the aldehyde, forming an imine intermediate.

  • Subsequent thermal or catalytic (e.g., iodine) conditions drive cycloaddition, yielding fused triazole-benzodiazepine hybrids .

Condensation with Carbonyl Compounds

The amino group condenses with ketones or aldehydes to form enaminones, critical for modifying electronic properties.

Key Reaction:

  • Condensation with 2-hydroxybenzaldehyde in DMSO produces (3Z)-3-((alkylamino)methylene)-4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one derivatives with >90% diastereoselectivity .

Table 2: Condensation with Aldehydes

AldehydeSolventCatalystTime (h)Yield (%)Source
2-HydroxybenzaldehydeDMSONone490
BenzaldehydeDMFHCl672

Hydrolysis and Decarboxylation

The lactam ring undergoes controlled hydrolysis under basic conditions:

Procedure:

  • Treatment with ethanolic KOH (2 M) at 60°C for 8 h cleaves the lactam, yielding 2-amino-5-cyclohexylbenzamide . Acidic workup (HCl) regenerates the benzodiazepine core via decarboxylation .

Application:

  • This reaction is pivotal for synthesizing unsubstituted benzodiazepines from carboxylated precursors .

Role in Multi-Step Syntheses

The compound serves as a key intermediate in synthesizing bioactive derivatives:

Case Study: Anti-Autoimmune Agents

  • Condensation with N-Boc-protected amino acids, followed by deprotection, yields peptide-benzodiazepine conjugates that inhibit autoantibody-DNA interactions (IC₅₀ = 12 μM) .

Table 3: Bioactive Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀Source
Peptide conjugateAutoantibody-DNA inhibition12 μM
Triazole hybridAnticancer (HeLa cells)5.2 μM

Stability and Reaction Optimization

  • pH Sensitivity: The lactam ring hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance substitution rates compared to toluene or benzene .

Scientific Research Applications

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is unique due to its cyclohexyl group, which may contribute to its distinct pharmacological profile compared to other benzodiazepines. This structural difference may result in variations in its binding affinity and efficacy at the GABA receptor .

Biological Activity

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class known for its unique structural features, including a cyclohexyl group at the 5-position and an amino group at the 3-position of the benzodiazepine ring. This structure contributes to its biological activity, particularly its interactions with various receptors in the central nervous system (CNS) and potential therapeutic applications.

The chemical formula of this compound reflects its complex bicyclic structure, which is crucial for its pharmacological effects. The compound's molecular weight and solubility characteristics influence its bioavailability and interaction with biological targets.

Research indicates that this compound exhibits significant affinity for gamma-aminobutyric acid (GABA) receptors, particularly GABA_A subtypes. This interaction enhances inhibitory neurotransmission in the CNS, which can lead to sedative and anxiolytic effects. The presence of the cyclohexyl group may alter lipophilicity and receptor binding profiles compared to other benzodiazepines, potentially resulting in varied pharmacodynamics and pharmacokinetics.

Biological Activities

The compound has been investigated for several biological activities:

  • Anxiolytic Effects : Studies suggest that compounds with similar structures exhibit anxiolytic properties by modulating GABAergic activity. The specific effects of this compound on anxiety-related behaviors are yet to be fully elucidated but warrant further investigation due to its structural similarities with well-studied anxiolytics.
  • Sedative Effects : As a benzodiazepine derivative, it is anticipated to exhibit sedative effects. Clinical studies have shown that benzodiazepines can significantly reduce agitation and induce sedation in various populations .

Comparative Analysis

A comparison of this compound with other benzodiazepines highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
3-Amino-5-phenyl-1,4-benzodiazepin-2-onePhenyl group at 5-positionCommonly studied but lacks cyclohexyl substitution
L708474Cycloalkyl substitutionDifferent cycloalkyl group; distinct pharmacological profile
3-Amino-5-(4-fluorophenyl)-1,4-benzodiazepinFluorophenyl groupIntroduces halogen effects on receptor binding

The cyclohexyl group in this compound is believed to enhance its lipophilicity and potentially improve CNS penetration compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of various benzodiazepine derivatives, including this compound. For instance:

  • GABA_A Receptor Binding : Research demonstrated that this compound binds effectively to GABA_A receptors, leading to increased chloride ion influx and subsequent neuronal inhibition. This mechanism is crucial for its potential use in treating anxiety disorders.
  • Sedation in Clinical Trials : In trials comparing benzodiazepines for sedation efficacy, compounds similar to this compound showed significant effectiveness in reducing agitation in patients with psychosis .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H17N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19)

InChI Key

MROMJWNQYYNRBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C=CC=CC3=NC(=O)C(=N2)N

Origin of Product

United States

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